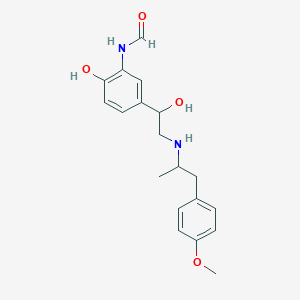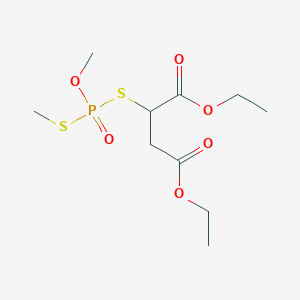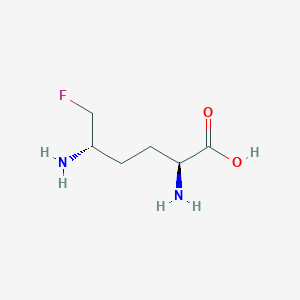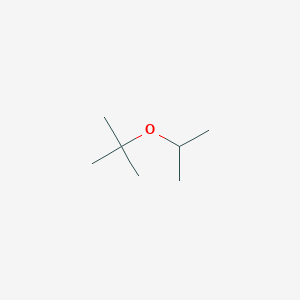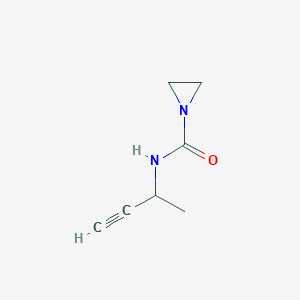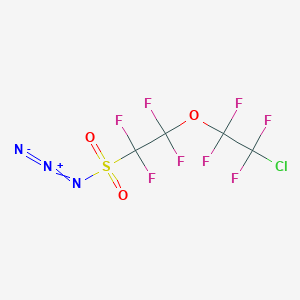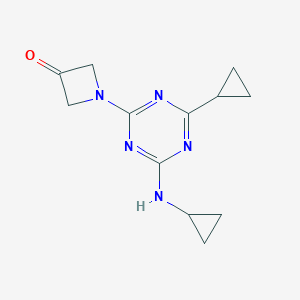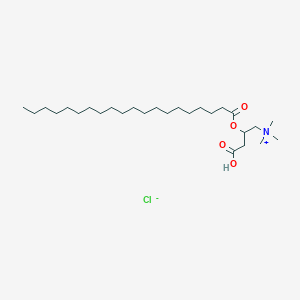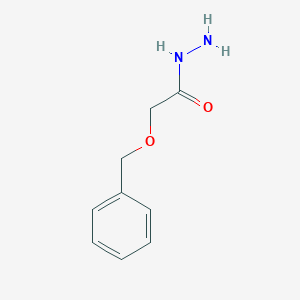
4-Isopropylthioxanthone
Vue d'ensemble
Description
4-Isopropylthioxanthone is a thioxanthone derivative that is useful as photoinitiators . It can be used in ultraviolet (UV) inks, which finds applications in plastic or paper-based packaging materials .
Synthesis Analysis
Thioxanthone, the parent compound of 4-Isopropylthioxanthone, is a powerful photocatalyst for organic reactions . It has a high triplet energy and a relatively long triplet lifetime, allowing it to participate successfully in merger reactions with metal complexes .Molecular Structure Analysis
The molecular structure and conformational analyses of 4-Isopropylthioxanthone have been reported according to experimental and theoretical results . The compound crystallizes in the centrosymmetric P1 space group with only one molecule in the asymmetric unit . The three fused-rings adopt a planar geometry, and the isopropyl group assumes a torsional angle with less sterical hindrance .Chemical Reactions Analysis
Thioxanthone, the parent compound of 4-Isopropylthioxanthone, is involved in a plethora of examples in the literature . It plays a unique role in photochemistry, being employed as a mediator in polymerisation reactions and organic transformations .Physical And Chemical Properties Analysis
4-Isopropylthioxanthone has a molecular formula of C16H14OS and a molecular weight of 254.35 . UV-Vis absorption spectroscopic properties of the 4-Isopropylthioxanthone showed the long-wavelength maximum shifts towards high energy when the solvent polarity increases .Applications De Recherche Scientifique
Photocatalysis in Organic Reactions
4-ITX serves as a powerful photocatalyst in organic chemistry. Its high triplet energy and long triplet lifetime make it an excellent mediator in photochemical reactions. It’s particularly effective in polymerization reactions and organic transformations, where it facilitates the formation of C–C bonds .
Photoresist Development for Multiphoton Polymerization
In the field of materials science, 4-ITX is used as a photoinitiator in negative-tone, radical photoresists. This application is crucial for multiphoton absorption polymerization , where 4-ITX’s complex triplet-state dynamics are harnessed to achieve precise polymer structures .
Analytical Chemistry: Detection in Packaged Food Products
4-ITX has been employed as an analytical standard in the detection of analytes within packaged food products. Using liquid chromatography-tandem mass spectrometry (LC–MS/MS) , researchers can accurately quantify the presence of 4-ITX, ensuring food safety and compliance with regulations .
Photophysics Research
Researchers utilize 4-ITX to gain a detailed understanding of photophysics. The compound’s behavior under light irradiation, including its excited triplet state dynamics, provides insights into the fundamental processes of photochemistry .
Triplet-State Dynamics Probes
4-ITX is instrumental in developing probes for triplet-state dynamics. These probes complement existing techniques and contribute to a mechanistic understanding of the photophysics of 4-ITX, which is vital for advancing the field of photochemical research .
Photochemical Reaction Development
The photoinitiating properties of 4-ITX are leveraged to develop new photochemical reactions. Its ability to undergo reduction and participate in merger reactions with metal complexes opens up possibilities for innovative synthetic pathways in organic chemistry .
Mécanisme D'action
Target of Action
4-Isopropylthioxanthone (4-ITX) is primarily used as a photoinitiator in photochemistry . Its primary targets are the molecules that it interacts with during photochemical reactions, such as in the polymerization of acrylates .
Mode of Action
The mode of action of 4-ITX involves the absorption of light, which excites the molecule and leads to the formation of an excited triplet state . This excited state can undergo reduction to form a radical anion . This radical anion can then reduce metal species, such as Ni(II), to their zero oxidation state . The process regenerates the 4-ITX, allowing it to participate in further reactions .
Biochemical Pathways
The biochemical pathways affected by 4-ITX primarily involve photochemical reactions. The compound plays a unique role in these reactions due to its high triplet energy and relatively long triplet lifetime . It can participate in merger reactions with metal complexes, leading to various downstream effects, such as the polymerization of acrylates .
Result of Action
The result of 4-ITX’s action is the initiation of photochemical reactions. It serves as a mediator in these reactions, particularly in polymerization reactions and organic transformations . The compound’s ability to form a radical anion and reduce metal species enables it to drive these reactions forward .
Action Environment
The action of 4-ITX is influenced by environmental factors such as light exposure and the presence of other reactants. For instance, the compound’s photoinitiator activity requires light, and its efficacy in driving reactions forward depends on the presence of suitable reactants . Additionally, the stability of 4-ITX may be affected by factors such as temperature and pH, although specific data on these influences is currently lacking.
Orientations Futures
Thioxanthone, the parent compound of 4-Isopropylthioxanthone, has been recognized by the organic chemistry community as an important part of photochemistry and catalysis . Its high triplet energy and relatively long triplet lifetime make it a powerful photocatalyst for organic reactions . This suggests potential future directions for the use of 4-Isopropylthioxanthone in similar applications.
Propriétés
IUPAC Name |
4-propan-2-ylthioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14OS/c1-10(2)11-7-5-8-13-15(17)12-6-3-4-9-14(12)18-16(11)13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVYHNPVKUNCJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1SC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868761 | |
| Record name | 9H-Thioxanthen-9-one, 4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80868761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylthioxanthone | |
CAS RN |
83846-86-0 | |
| Record name | 4-Isopropylthioxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83846-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropylthioxanthone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Thioxanthen-9-one, 4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9H-Thioxanthen-9-one, 4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80868761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropyl-9H-thioxanthen-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Isopropylthioxanthone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAF3CW7TJ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the endocrine-disrupting effects of 4-isopropylthioxanthone (4-ITX) and related compounds?
A: Research indicates that 4-ITX, along with other thioxanthone derivatives like 2-isopropylthioxanthone (2-ITX) and 2,4-diethylthioxanthone (2,4-diethyl-TX), exhibits antiandrogenic and antiestrogenic activities. These compounds can interfere with steroidogenesis, impacting the production of hormones like 17ß-estradiol, estrone, androgens, pregnenolone, and progesterone in human H295R adrenocarcinoma cells. [] This disruption is linked to the upregulation of specific steroidogenic genes, including CYP19A1, which encodes for aromatase. []
Q2: How does 4-ITX compare to other thioxanthone derivatives in terms of cytotoxicity?
A: While the cytotoxicity of various thioxanthone derivatives, including 4-ITX, has been studied in isolated rat hepatocytes, 2,4-diethylthioxanthone (DETX) demonstrates the most potent toxic effects. [] This toxicity is attributed to mitochondrial failure, depletion of cellular glutathione (GSH), and the induction of reactive oxygen species (ROS). []
Q3: Can the cytotoxic effects of DETX be mitigated, and if so, how?
A: Studies show that pretreatment with fructose or N-acetyl-l-cysteine (NAC) can partially ameliorate DETX-induced cytotoxicity in rat hepatocytes. [] Fructose helps to maintain cellular ATP levels by providing an alternative energy source during mitochondrial dysfunction, while NAC acts as an antioxidant, mitigating GSH loss and ROS formation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





